molecular formula C16H11N3O4 B11696676 N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B11696676
M. Wt: 309.28 g/mol
InChI Key: LNHIHSORYNAWNR-UHFFFAOYSA-N
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Description

N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that features an indole core linked to a benzodioxole moiety through a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of an indole derivative with a benzodioxole-containing hydrazide. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties, making it a candidate for therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets. The indole core can interact with various enzymes or receptors, modulating their activity. The benzodioxole moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]ethoxycarbohydrazide
  • N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanohydrazide

Uniqueness

N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its specific combination of an indole core and a benzodioxole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H11N3O4/c20-15(9-5-6-12-13(7-9)23-8-22-12)19-18-14-10-3-1-2-4-11(10)17-16(14)21/h1-7,17,21H,8H2

InChI Key

LNHIHSORYNAWNR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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